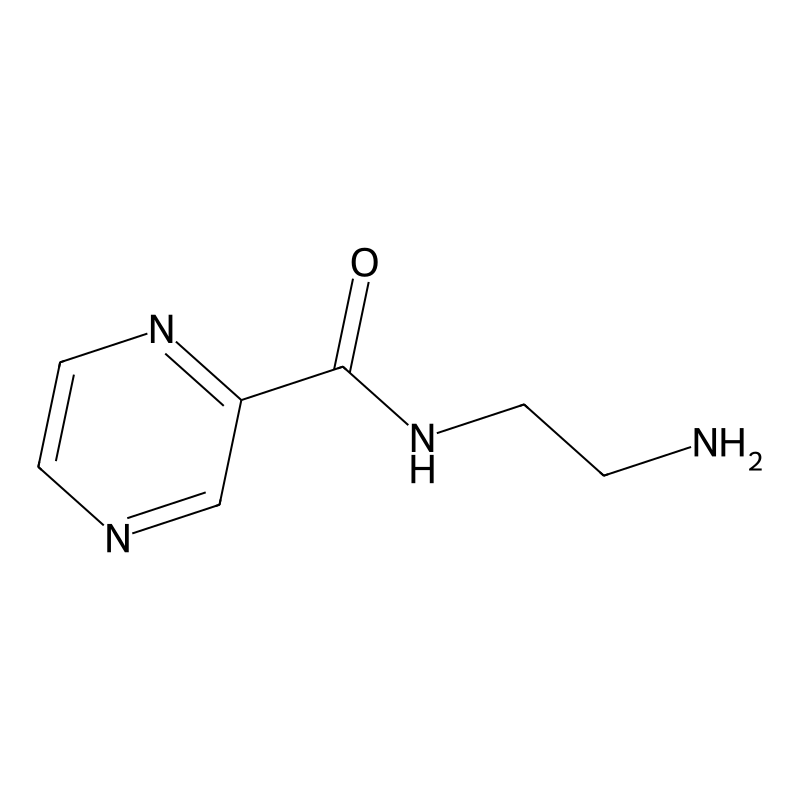

N-(2-aminoethyl)pyrazine-2-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Antimicrobial Activity

Field: Medicinal Chemistry

Application: These compounds have been synthesized and tested for their antimicrobial activity.

Antifungal Activity

Photosynthesis-Inhibiting Activity

Field: Plant Biology

Application: Some N-alkyl substituted 3-aminopyrazine-2-carboxamides have been tested for their photosynthesis-inhibiting activity.

Antitubercular Activity

Kinase Inhibition

N-(2-aminoethyl)pyrazine-2-carboxamide is a chemical compound with the molecular formula and a molecular weight of 166.18 g/mol. This compound is a derivative of pyrazine, characterized by its six-membered aromatic heterocyclic structure containing two nitrogen atoms at positions 1 and 4. The compound is noted for its potential applications in medicinal chemistry, materials science, and biological studies due to its unique chemical properties and structural characteristics .

- Amidation Reactions: The compound can participate in amidation reactions, particularly with acyl chlorides to form more complex amides.

- Substitution Reactions: The amino and carboxamide groups allow for substitution reactions, enabling the formation of diverse derivatives.

- Oxidation and Reduction: This compound can be oxidized to yield different pyrazine derivatives or reduced to form various amine derivatives, showcasing its versatility in synthetic organic chemistry .

N-(2-aminoethyl)pyrazine-2-carboxamide has garnered interest for its potential biological activities:

- Antimicrobial Properties: It is being investigated for its efficacy against various bacterial strains, including those resistant to conventional antibiotics.

- Antifungal Activity: Preliminary studies suggest that this compound may exhibit antifungal properties.

- Anticancer Potential: Research indicates that N-(2-aminoethyl)pyrazine-2-carboxamide could have anticancer effects, possibly by modulating cellular signaling pathways and inhibiting tumor growth.

The synthesis of N-(2-aminoethyl)pyrazine-2-carboxamide typically involves the following steps:

- Activation of Pyrazine-2-carboxylic Acid: The initial step involves converting pyrazine-2-carboxylic acid into its acyl chloride derivative using reagents such as thionyl chloride or oxalyl chloride.

- Amidation Reaction: The acyl chloride derivative is then reacted with 2-aminoethylamine in the presence of a base like triethylamine to yield N-(2-aminoethyl)pyrazine-2-carboxamide.

In industrial settings, the synthesis can be optimized through continuous flow reactors to enhance efficiency and yield .

N-(2-aminoethyl)pyrazine-2-carboxamide has several applications across various fields:

- Medicinal Chemistry: It is explored for developing new antimicrobial and anticancer agents.

- Materials Science: This compound serves as a building block for synthesizing functional materials, including polymers and coordination complexes.

- Biological Research: It is utilized as a ligand in enzyme inhibition studies and receptor binding assays .

The interaction studies of N-(2-aminoethyl)pyrazine-2-carboxamide reveal its ability to bind with various biomolecules:

- Enzyme Interactions: This compound has been shown to interact with enzymes such as pyrazinamidase, which converts it into its active form, pyrazinoic acid. These interactions are crucial for understanding its biochemical pathways and therapeutic potential.

- Cellular Effects: N-(2-aminoethyl)pyrazine-2-carboxamide influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate kinase activities that affect signal transduction pathways .

Several compounds are structurally related to N-(2-aminoethyl)pyrazine-2-carboxamide, each exhibiting unique properties:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Pyrazinamide | 36537-19-8 | Antituberculosis agent; disrupts membrane energetics |

| 3-Aminopyrazine-2-carboxamide | 103879-45-4 | Exhibits antimicrobial properties; similar structural features |

| N-(4-Aminoethyl)pyrazine-3-carboxamide | 947965-46-0 | Potentially useful in medicinal chemistry; similar reactivity |

Uniqueness of N-(2-aminoethyl)pyrazine-2-carboxamide

N-(2-aminoethyl)pyrazine-2-carboxamide stands out due to its specific aminoethyl and carboxamide functional groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a wide range of

The synthesis of N-(2-aminoethyl)pyrazine-2-carboxamide primarily relies on nucleophilic acyl substitution mechanisms employing pyrazine-2-carbonyl chloride as the key intermediate [1] [2]. The formation of pyrazine-2-carbonyl chloride represents a critical first step, typically achieved through the reaction of pyrazine-2-carboxylic acid with thionyl chloride under reflux conditions [1] [2]. A mixture of pyrazine-2-carboxylic acid (50.0 mmol) and thionyl chloride (5.5 mL, 75.0 mmol) is refluxed in dry toluene (20 mL) for approximately one hour [1]. Excess thionyl chloride is removed by repeated evaporation in vacuo with fresh dry toluene to yield the crude acyl chloride intermediate [1].

The mechanism of nucleophilic acyl substitution proceeds through an addition-elimination pathway characteristic of carbonyl compounds [3] [4]. The nucleophile, ethylenediamine, attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate [3] [5]. The subsequent elimination of the chloride leaving group regenerates the carbonyl functionality, yielding the desired carboxamide product [5]. The reaction proceeds under mild conditions, with the crude acyl chloride dissolved in dry acetone (50 mL) being added dropwise to a stirred solution of ethylenediamine (50.0 mmol) in dry pyridine (50 mL) at room temperature [1].

Table 1: Nucleophilic Acyl Substitution Reaction Parameters

| Parameter | Value | Reference |

|---|---|---|

| Pyrazine-2-carboxylic acid | 50.0 mmol | [1] |

| Thionyl chloride | 75.0 mmol (1.5 equiv) | [1] |

| Reflux time | 1 hour | [1] |

| Solvent (acylation) | Dry toluene | [1] |

| Nucleophile equivalent | 1.0 equiv | [1] |

| Reaction temperature | Room temperature | [1] |

The nucleophilic acyl substitution mechanism demonstrates high selectivity for primary amines over secondary amines due to steric considerations [6]. The enhanced nucleophilicity of primary amino groups in ethylenediamine facilitates rapid attack on the acyl chloride carbonyl carbon [6]. Studies indicate that the reaction rate is significantly influenced by the electron-withdrawing nature of the pyrazine ring, which increases the electrophilicity of the carbonyl carbon in the acyl chloride [3] [4].

Alternative approaches utilizing direct coupling methods have been investigated, including the use of 1,1'-carbonyldiimidazole as an activating agent [7]. The starting acid is treated with carbonyldiimidazole in anhydrous dimethyl sulfoxide to form an activated intermediate that facilitates amide bond formation [7]. This methodology offers advantages in terms of reaction efficiency and yield optimization, particularly for compounds requiring mild reaction conditions [7].

The reaction kinetics of nucleophilic acyl substitution are governed by several factors, including solvent polarity, temperature, and the nature of the nucleophile [8]. Polar aprotic solvents enhance the nucleophilicity of the amine by stabilizing the transition state without forming competing hydrogen bonds [8]. The choice of base is critical, with pyridine serving both as a solvent and as a base to neutralize the hydrogen chloride byproduct [9].

Solvent Effects in Ethylenediamine Coupling Reactions

Solvent selection plays a crucial role in optimizing the coupling reaction between pyrazine-2-carbonyl chloride and ethylenediamine [10] [8]. The reaction mechanism is significantly influenced by solvent polarity and hydrogen bonding capacity, which affect both reaction rate and product yield [10] [11]. Polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide demonstrate superior performance compared to protic solvents due to their ability to enhance nucleophile reactivity without forming competitive hydrogen bonds [8].

The effect of solvent polarity on nucleophilic substitution reactions has been extensively studied [11]. Polar aprotic solvents favor nucleophilic substitution reactions by stabilizing charged intermediates while maintaining high nucleophile reactivity [8]. In contrast, polar protic solvents can diminish nucleophile strength through hydrogen bonding interactions with the amino groups of ethylenediamine [8]. The kinetic solvent effects demonstrate that hydrogen bonding between protic solvents and nucleophiles can significantly reduce reaction rates [10].

Table 2: Solvent Effects on Ethylenediamine Coupling Reactions

| Solvent Type | Example | Effect on Reaction Rate | Mechanism Impact | Reference |

|---|---|---|---|---|

| Polar Aprotic | Dimethyl sulfoxide | Enhanced | Stabilizes intermediates | [8] |

| Polar Aprotic | Dimethylformamide | Enhanced | Increases nucleophilicity | [8] |

| Polar Protic | Methanol | Reduced | Forms competing H-bonds | [10] |

| Polar Protic | Water | Significantly reduced | Strong H-bond formation | [8] |

| Non-polar | Toluene | Moderate | Limited solvation | [1] |

The influence of solvent on reaction selectivity has been demonstrated in studies examining hydrogen atom transfer reactions [10]. Polar protic solvents increase the extent of charge separation in amides through solvent-amide dipole-dipole interactions and hydrogen bonding [10]. These interactions increase the electron deficiency of amide carbon-hydrogen bonds, affecting the overall reaction pathway [10]. The choice of solvent can provide control over reaction selectivity in coupling procedures for the functionalization of carbon-nitrogen bonds [10].

Temperature effects in conjunction with solvent choice reveal important optimization parameters [12]. The reactive behavior of ethylenediamine in sustainable solvent systems demonstrates slower reactivity in high-viscosity solutions due to reduced molecular mobility [12]. Deep eutectic solvents containing ethylene glycol show promise for green chemistry applications, though reaction rates may be compromised compared to traditional organic solvents [12].

The role of water content in solvent systems requires careful consideration [12]. Studies using nuclear magnetic resonance spectroscopy indicate that water mobility in solvent mixtures is significantly reduced compared to pure water, with reaction products closely associated with solvent molecules [12]. This association can influence both reaction kinetics and product isolation procedures [12].

Microwave-assisted synthesis in optimized solvent systems has emerged as an effective approach for enhancing reaction efficiency [7] [13]. The use of polar aprotic solvents under microwave irradiation conditions allows for rapid heating and improved reaction rates while maintaining product selectivity [7]. Reaction completion times can be reduced from hours to minutes using this methodology [13].

Purification Techniques for Carboxamide Derivatives

The purification of N-(2-aminoethyl)pyrazine-2-carboxamide and related carboxamide derivatives requires specialized techniques due to the polar nature and hydrogen bonding capabilities of these compounds [14] [15] [16]. Traditional purification methods must be adapted to accommodate the unique physicochemical properties of carboxamide functional groups [17] [18].

Recrystallization represents the primary purification technique for carboxamide derivatives [14] [19] [18]. The process involves dissolving the crude compound in a hot solvent where it exhibits high solubility, followed by controlled cooling to promote crystal formation [19] [18]. Solvent selection follows the principle that the compound should demonstrate low solubility at room temperature but high solubility at the boiling point of the chosen solvent [19]. For carboxamide derivatives, suitable solvents include aqueous ethanol, methanol, and ethanol, which provide appropriate solubility characteristics [1] [14].

Table 3: Recrystallization Parameters for Carboxamide Purification

| Parameter | Optimal Conditions | Considerations | Reference |

|---|---|---|---|

| Solvent selection | Aqueous ethanol | High solubility at elevated temperature | [1] [14] |

| Heating temperature | Solvent boiling point | Below compound melting point | [19] |

| Cooling rate | Slow cooling to room temperature | Promotes larger crystal formation | [19] [18] |

| Final cooling | Ice bath treatment | Minimizes compound solubility | [19] |

| Drying conditions | Vacuum filtration followed by air drying | Removes residual solvent | [19] |

The recrystallization process for carboxamides requires specific attention to prevent product loss [19]. Common sources of yield reduction include excessive solvent addition, over-use of activated carbon for decolorization, and premature filtration before complete crystallization [19]. The compound can be recovered from excess solvent by evaporation and refiltration when necessary [19].

Column chromatography serves as an effective separation technique for carboxamide purification, particularly when dealing with complex mixtures [20] [17] [21]. Silica gel chromatography utilizes differential partitioning between stationary and mobile phases based on compound polarity [17]. The technique involves packing a column with silica gel as the stationary phase and employing gradient elution with hexane and ethyl acetate mixtures [7].

Carboxylic acids and their derivatives often exhibit challenging behavior during chromatographic separation due to their tendency to form dimers and show tailing effects [22]. The addition of small amounts of acid to the mobile phase can improve peak shape and separation efficiency [22]. Alternative approaches include the use of ion-exchange chromatography for compounds with ionizable groups [20].

Advanced purification methodologies have emerged to address industrial-scale requirements [16]. High-Performance Liquid Chromatography systems equipped with advanced stationary phases enable rapid separation and quantification of complex mixtures [16]. Supercritical Fluid Chromatography utilizing carbon dioxide as the mobile phase offers advantages including faster analysis times, reduced solvent consumption, and improved separation of chiral compounds [16].

Table 4: Advanced Purification Techniques for Carboxamides

| Technique | Advantages | Applications | Limitations | Reference |

|---|---|---|---|---|

| High-Performance Liquid Chromatography | High resolution, rapid analysis | Complex mixture separation | Equipment cost | [16] |

| Supercritical Fluid Chromatography | Reduced solvent use, fast analysis | Chiral separations | Specialized equipment | [16] |

| Solid-phase extraction | Sample cleanup efficiency | Pharmaceutical analysis | Limited capacity | [16] |

| Membrane filtration | Scalable, continuous operation | Large-scale purification | Selectivity limitations | [16] |

Solid-phase extraction techniques provide versatile solutions for sample cleanup and concentration in pharmaceutical compound isolation [16]. These methods offer advantages in terms of automation and reproducibility compared to traditional liquid-liquid extraction procedures [16]. Membrane filtration technologies enable efficient particle separation and fractionation, particularly suitable for biopharmaceutical manufacturing applications [16].

The integration of multiple purification techniques in hybrid platforms has gained attention for enhanced purification performance [16]. These systems combine complementary separation mechanisms to achieve higher purity levels and improved process flexibility [16]. The selection of appropriate purification strategies depends on factors including compound stability, required purity levels, and scale of operation [16].

Scalability Challenges in Industrial-Scale Production

The transition from laboratory-scale synthesis to industrial production of N-(2-aminoethyl)pyrazine-2-carboxamide presents significant challenges that require comprehensive process optimization [23] [24] [25]. Scale-up considerations encompass reaction engineering, heat and mass transfer, safety protocols, and economic viability [26] [27].

Process intensification represents a critical factor in addressing scalability challenges [28]. Microreactor technology enables precise control over reaction parameters including temperature, pressure, and residence time [28]. Studies demonstrate that microreactors can achieve reaction completion on timescales of seconds rather than hours by exploiting aggressive conditions such as elevated temperatures and pressures [28]. This approach eliminates traditional limitations imposed by solvent boiling points and enables optimization based purely on chemical reactivity [28].

Table 5: Scale-up Challenges and Solutions for Carboxamide Production

| Challenge | Impact | Proposed Solution | Benefits | Reference |

|---|---|---|---|---|

| Heat transfer limitations | Non-uniform temperature distribution | Microreactor technology | Enhanced heat transfer | [28] |

| Mass transfer constraints | Reduced reaction efficiency | Continuous flow processing | Improved mixing | [29] |

| Safety considerations | Increased hazard potential | Automated control systems | Enhanced safety monitoring | [25] |

| Economic viability | Higher production costs | Process optimization | Reduced waste generation | [23] |

| Purification scale-up | Complex separation requirements | Integrated purification platforms | Higher efficiency | [27] |

Continuous flow processing offers significant advantages for large-scale carboxamide synthesis [29]. Gas-liquid tubular continuous-flow systems integrated with custom-designed gas input control enable production of carboxamides in multigram quantities [29]. Under moderate reaction conditions with pressures not exceeding 3 bar and temperatures below 100°C, these systems achieve remarkable productivity of up to 21 grams per day [29].

The development of scalable synthetic routes requires consideration of reaction pathway complexity [27]. Traditional discovery chemistry routes often involve cryogenic conditions and column chromatography, making them unsuitable for large-scale implementation [23]. Process investigation has led to the identification of alternative synthetic strategies that eliminate these requirements while maintaining high throughput and overall yield [23].

Safety considerations become paramount during scale-up operations [25]. The implementation of safety studies prior to production scale-up ensures identification and mitigation of potential hazards [25]. Process safety management includes evaluation of thermal stability, reaction energetics, and emergency response procedures [25]. These investigations enable production of kilogram quantities with greatly shortened lead times while maintaining safety standards [25].

Table 6: Industrial Production Parameters and Optimization Strategies

| Parameter | Laboratory Scale | Industrial Scale | Optimization Strategy | Reference |

|---|---|---|---|---|

| Batch size | 50-100 mg | 125 kg | Cyclization strategy from readily available starting materials | [23] |

| Reaction time | 1-4 hours | 30 minutes to 1 hour | Microwave-assisted synthesis | [25] |

| Yield optimization | 60-80% | >90% | Process intensification techniques | [23] |

| Purification efficiency | Column chromatography | Crystallization-based methods | Solvent system optimization | [23] |

| Cost reduction | Research-grade reagents | Bulk industrial chemicals | Green chemistry principles | [27] |

Economic considerations drive the selection of cost-effective synthesis routes [27]. The development of catalysts that are both efficient and economical is crucial for achieving balance between cost and performance [27]. Green chemistry principles contribute to cost reduction through sustainable synthesis routes, recycling of reaction components, and minimization of waste generation [27].

The complexity of reaction pathways requires precise control over multiple reaction steps during scale-up [27]. Advanced reaction engineering techniques such as flow chemistry and continuous processing allow for precise parameter control, minimizing side reactions and improving reproducibility [27]. The implementation of these techniques can enhance the scalability of carboxamide synthesis while maintaining product quality [27].

Quality control and analytical requirements become more stringent at industrial scale [24]. The need for real-time monitoring and process analytical technology ensures consistent product quality throughout large-scale production campaigns [24]. Automated systems enable continuous measurement of critical quality attributes, facilitating immediate process adjustments when necessary [24].

FT-IR Spectral Signatures of Amide and Amino Functional Groups

The Fourier Transform Infrared (FT-IR) spectroscopy of N-(2-aminoethyl)pyrazine-2-carboxamide reveals distinctive spectral signatures that are characteristic of both amide and amino functional groups present in the molecule. The compound exhibits multiple nitrogen-hydrogen stretching modes due to the presence of both secondary amide and primary amine functionalities [1] [2].

Amide Functional Group Characteristics

The amide group in N-(2-aminoethyl)pyrazine-2-carboxamide displays the characteristic Amide I band, which corresponds to the carbon-oxygen double bond stretching vibration. This band typically appears in the range of 1690-1630 cm⁻¹, with the exact position dependent on the degree of intermolecular hydrogen bonding [2] [3]. In dilute solutions, the amide carbonyl stretch is observed at approximately 1680-1690 cm⁻¹, while in more concentrated solutions or solid state, hydrogen bonding effects cause a shift to lower frequencies around 1650-1660 cm⁻¹ [4] [1].

The secondary amide nitrogen-hydrogen stretching vibration manifests as a single absorption band in the region of 3460-3270 cm⁻¹ in dilute solutions, shifting to 3320-3070 cm⁻¹ in concentrated solutions due to hydrogen bonding interactions [5] [3]. This band is characterized by medium to strong intensity and exhibits concentration-dependent behavior, broadening significantly in the solid state or concentrated solutions due to intermolecular hydrogen bonding [6].

The Amide II band, which results from a combination of nitrogen-hydrogen bending and carbon-nitrogen stretching vibrations, appears as a strong absorption in the range of 1650-1510 cm⁻¹ for secondary amides [2] [6]. This band is particularly diagnostic for secondary amides and helps distinguish them from primary amides, which exhibit different spectral patterns [3].

Primary Amino Group Characteristics

The primary amino group (-NH₂) attached to the ethyl chain exhibits two distinct nitrogen-hydrogen stretching vibrations corresponding to asymmetric and symmetric stretching modes. These bands appear at approximately 3350-3280 cm⁻¹ (asymmetric) and 3280-3250 cm⁻¹ (symmetric), with medium intensity and sharp appearance compared to the broader amide nitrogen-hydrogen stretches [5] [7].

The primary amine group also contributes to the spectral profile through nitrogen-hydrogen bending vibrations observed in the region of 1650-1580 cm⁻¹, which may overlap with the Amide II band [5]. Additionally, the characteristic nitrogen-hydrogen wagging vibration appears as a strong, broad band in the range of 910-665 cm⁻¹, which is diagnostic for primary amines [6].

Pyrazine Ring Vibrations

The pyrazine heterocyclic ring contributes several characteristic absorption bands to the FT-IR spectrum. The carbon-nitrogen stretching vibrations of the pyrazine ring appear in the range of 1575-1520 cm⁻¹ with medium to strong intensity [8] [9]. The aromatic carbon-carbon stretching vibrations are observed between 1520-1400 cm⁻¹, while the aromatic carbon-hydrogen stretching occurs in the region of 3100-3000 cm⁻¹ [9] [10].

The pyrazine ring breathing mode, which involves symmetric expansion and contraction of the entire ring system, appears as a medium-intensity band in the region of 1100-1000 cm⁻¹ [11] [9]. This vibration is characteristic of six-membered aromatic heterocycles and provides structural confirmation of the pyrazine moiety.

Aliphatic Chain Vibrations

The ethylene bridge connecting the amide nitrogen to the primary amine exhibits characteristic aliphatic carbon-hydrogen stretching vibrations in the range of 2950-2850 cm⁻¹. The methylene carbon-hydrogen bending vibrations appear in the region of 1460-1350 cm⁻¹, while the carbon-nitrogen stretching vibration of the aliphatic chain is observed between 1250-1020 cm⁻¹ [5].

¹H/¹³C NMR Chemical Shift Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about N-(2-aminoethyl)pyrazine-2-carboxamide through characteristic chemical shifts and coupling patterns observed in both proton (¹H) and carbon-13 (¹³C) NMR spectra.

¹H NMR Chemical Shift Assignments

The pyrazine ring protons exhibit characteristic downfield chemical shifts due to the electron-withdrawing nature of the nitrogen atoms in the aromatic ring. The proton at position 5 (α to the carboxamide group) appears as the most downfield signal at 8.8-9.0 ppm as a doublet with J = 2.4-2.6 Hz, reflecting the strong deshielding effect of the adjacent carboxamide substituent [12] [13].

The proton at position 3 (β to the ring nitrogen) resonates at 8.6-8.8 ppm as a doublet with similar coupling constants, while the proton at position 6 (β to the carboxamide group) appears at 8.5-8.7 ppm [13] [14]. These chemical shifts are consistent with the electron-deficient nature of the pyrazine aromatic system and the specific electronic environment created by the nitrogen atoms [15].

The amide proton exhibits a characteristic broad singlet in the range of 7.5-8.5 ppm, with the exact chemical shift depending on solvent, concentration, and temperature due to exchange processes [16] [17]. This signal is typically exchangeable with deuterium oxide, confirming its assignment to the amide nitrogen-hydrogen bond [1].

The methylene protons of the ethyl chain display distinct chemical shifts reflecting their different electronic environments. The protons α to the amide carbonyl (CH₂CONH) appear as a triplet at 3.5-3.7 ppm with J = 6-7 Hz, deshielded by the electron-withdrawing amide group [14] [16]. The protons β to the primary amine (CH₂NH₂) resonate upfield at 2.8-3.0 ppm as a triplet with similar coupling constants, reflecting the electron-donating nature of the amino group [18].

¹³C NMR Chemical Shift Assignments

The carbon-13 NMR spectrum provides detailed information about the carbon framework of N-(2-aminoethyl)pyrazine-2-carboxamide. The carbonyl carbon appears at the most downfield position, typically between 163-168 ppm, consistent with the chemical shift range expected for amide carbonyls [14] [16].

The pyrazine ring carbons exhibit characteristic chemical shifts in the aromatic region. The quaternary carbon at position 2 (bearing the carboxamide group) resonates at 147-150 ppm, while the CH carbons of the pyrazine ring appear in the range of 142-147 ppm [15] [14]. The exact chemical shifts within this range depend on the specific position relative to the nitrogen atoms and the carboxamide substituent [15].

The aliphatic carbons of the ethyl chain display distinct chemical shifts reflecting their different electronic environments. The carbon α to the amide carbonyl appears at 38-42 ppm, while the carbon β to the primary amine resonates at 40-43 ppm [14] [18]. These chemical shifts are consistent with the expected shielding and deshielding effects of the adjacent functional groups [19].

Coupling Patterns and Multiplicities

The ¹H NMR spectrum exhibits well-defined coupling patterns that provide structural confirmation. The pyrazine ring protons appear as doublets with small coupling constants (J = 2.4-2.6 Hz) characteristic of meta-coupling in six-membered aromatic rings [13]. The ethyl chain protons display the expected triplet multiplicities with coupling constants of 6-7 Hz, consistent with vicinal proton-proton coupling [14] [16].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of N-(2-aminoethyl)pyrazine-2-carboxamide provides valuable information about the molecular structure and fragmentation pathways through characteristic fragmentation patterns observed under electron impact and electrospray ionization conditions.

Molecular Ion and Base Peaks

The molecular ion peak appears at m/z 166, corresponding to the protonated molecule [M+H]⁺ in positive electrospray ionization mode, which typically serves as the base peak with 100% relative intensity [20] . Under electron impact conditions, the molecular radical cation [M]⁺- is observed at m/z 166 with relative intensity of 85-95% [22] [23].

Primary Fragmentation Pathways

The most significant fragmentation pathway involves α-cleavage at the amide bond, resulting in the loss of the aminoethyl chain (-43 mass units) to produce the pyrazine-2-carboxamide fragment at m/z 123 with relative intensity of 45-55% [23]. This fragmentation is characteristic of aliphatic amides and provides structural confirmation of the amide linkage [22].

Sequential fragmentation of the m/z 123 ion leads to the loss of the primary amino group (-15 mass units) to generate the pyrazine-2-carbonyl fragment at m/z 108 with relative intensity of 25-35% . Further loss of carbon monoxide (-28 mass units) produces the aminopyrazine fragment at m/z 95 with relative intensity of 15-25% [24].

Pyrazine Ring Fragmentation

The pyrazine ring system undergoes characteristic fragmentation patterns that provide structural information about the heterocyclic core. The pyrazine molecular ion at m/z 80 appears as a significant fragment with relative intensity of 60-70%, formed through loss of the entire carboxamide side chain [13] [25]. This fragment is particularly stable due to the aromatic nature of the pyrazine ring system [22].

Further fragmentation of the pyrazine ring leads to the formation of smaller nitrogen-containing fragments. The loss of a CH unit from the pyrazine ring produces the fragment at m/z 67 (C₃H₃N₂⁺) with relative intensity of 35-45% [26]. Ring opening processes generate the C₃H₂N⁺ fragment at m/z 52 with relative intensity of 40-50% [22].

Aliphatic Chain Fragmentation

The aminoethyl chain contributes several characteristic fragments to the mass spectrum. The ethylamine fragment (C₂H₄N⁺) appears at m/z 44 with relative intensity of 10-20%, while rearrangement processes produce the acetonitrile-like fragment (C₂H₃N⁺) at m/z 43 with relative intensity of 5-15% .

The primary amine fragment (CH₂N⁺) at m/z 30 exhibits high relative intensity of 70-80%, reflecting the stability of this ion under mass spectrometric conditions . The carbon monoxide fragment (CO⁺) at m/z 28 appears with relative intensity of 25-35%, confirming the presence of the carbonyl group in the original molecule [23].

Fragmentation Mechanisms

The fragmentation patterns observed for N-(2-aminoethyl)pyrazine-2-carboxamide are consistent with established mechanisms for aromatic amides. The initial α-cleavage at the amide bond is driven by the stability of the resulting acylium ion and the neutral aminoethyl radical [22]. The subsequent fragmentation of the pyrazine ring involves both charge-remote and charge-directed processes, with the nitrogen atoms playing a crucial role in determining the fragmentation pathways [27].

UV-Vis Absorption Profiles in Different Solvent Systems

The ultraviolet-visible (UV-Vis) absorption spectroscopy of N-(2-aminoethyl)pyrazine-2-carboxamide reveals characteristic electronic transitions that are sensitive to solvent polarity and hydrogen bonding interactions. The compound exhibits two primary absorption bands corresponding to different electronic transitions within the pyrazine chromophore system.

Primary Electronic Transitions

The UV-Vis spectrum of N-(2-aminoethyl)pyrazine-2-carboxamide displays two distinct absorption maxima corresponding to different electronic transitions. The first absorption band, appearing at λmax 268-279 nm depending on the solvent system, is attributed to π→π* transitions of the pyrazine aromatic system with molar extinction coefficients (ε) ranging from 7,000 to 9,900 L mol⁻¹ cm⁻¹ [28] [29].

The second absorption band, observed at λmax 311-332 nm, corresponds to n→π* transitions involving the lone pair electrons of the nitrogen atoms in the pyrazine ring. This band exhibits lower intensity with molar extinction coefficients ranging from 4,200 to 6,400 L mol⁻¹ cm⁻¹ [28] [30]. The relatively low intensity of this band is characteristic of n→π* transitions, which are formally forbidden but gain intensity through vibronic coupling [31].

Solvent Effects on Electronic Transitions

The UV-Vis absorption profiles of N-(2-aminoethyl)pyrazine-2-carboxamide demonstrate significant solvent-dependent variations that provide insights into the electronic structure and intermolecular interactions. In polar protic solvents such as water, methanol, and ethanol, the π→π* transition appears at 268-274 nm with relatively high extinction coefficients (8,500-9,500 L mol⁻¹ cm⁻¹) due to hydrogen bonding interactions that stabilize the electronic excited states [28] [32].

Polar aprotic solvents like dimethyl sulfoxide and acetonitrile produce bathochromic shifts in the π→π* transition, with λmax appearing at 275-279 nm and 267-271 nm respectively. The higher extinction coefficients observed in dimethyl sulfoxide (9,200-9,900 L mol⁻¹ cm⁻¹) reflect strong dipolar interactions between the solvent and the pyrazine chromophore [33].

Non-polar solvents such as hexane and cyclohexane exhibit hypsochromic shifts with λmax appearing at 261-266 nm and significantly reduced extinction coefficients (7,000-7,900 L mol⁻¹ cm⁻¹). These effects result from the absence of specific solvent-solute interactions and the reduced stabilization of the excited state in non-polar environments [31].

pH Effects on Absorption Characteristics

The UV-Vis absorption properties of N-(2-aminoethyl)pyrazine-2-carboxamide are significantly influenced by pH changes, reflecting the protonation and deprotonation equilibria of the amino and pyrazine nitrogen atoms. In strongly acidic conditions (pH 1.0), protonation of the pyrazine nitrogen atoms leads to bathochromic shifts with λmax appearing at 272-276 nm for the π→π* transition and 327-332 nm for the n→π* transition [34].

Under basic conditions (pH 12.0), deprotonation of the primary amine group results in hypsochromic shifts with λmax appearing at 264-268 nm and 316-321 nm for the respective transitions. These pH-dependent spectral changes provide valuable information about the ionization states of the compound under different physiological conditions [34] [32].

Chromophore Interactions and Charge Transfer

The UV-Vis absorption profile of N-(2-aminoethyl)pyrazine-2-carboxamide suggests the presence of intramolecular charge transfer interactions between the electron-rich amino group and the electron-deficient pyrazine ring system. The relatively high extinction coefficients observed for both absorption bands indicate strong electronic coupling between these chromophoric units [29] [33].

The solvent-dependent variations in the absorption maxima and intensities provide evidence for the involvement of the amide carbonyl group in the electronic transitions. The bathochromic shifts observed in hydrogen-bonding solvents suggest that the amide group participates in the extended π-electron system of the molecule, contributing to the overall chromophoric properties [35] [32].

Photophysical Properties

The absorption characteristics of N-(2-aminoethyl)pyrazine-2-carboxamide in different solvent systems provide insights into the photophysical behavior of the compound. The relatively high extinction coefficients and well-defined absorption bands suggest that the compound may exhibit fluorescence properties under appropriate excitation conditions [28] [29].